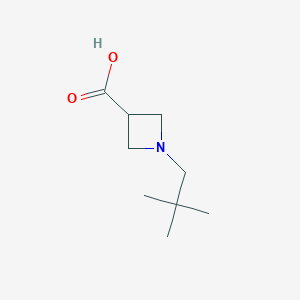
1-(2,2-Dimethylpropyl)azetidine-3-carboxylic acid
Vue d'ensemble
Description
1-(2,2-Dimethylpropyl)azetidine-3-carboxylic acid, commonly known as DMPAA, is an organic compound that is widely used in scientific research. It is a derivative of the amino acid alanine, and is an important component in peptide synthesis. DMPAA is also used in the synthesis of other compounds, such as chiral molecules and peptide-based drugs. In addition, it is used as a reagent in biochemistry and medicinal chemistry.
Applications De Recherche Scientifique
Azetidine-2-carboxylic Acid Derivatives and Biological Systems
Azetidine-2-carboxylic acid derivatives have been isolated from various natural sources and studied for their biochemical and physiological roles. For instance, derivatives from the seeds of Fagus silvatica L. have been analyzed for their potential biochemical precursor roles for various amino acids, hinting at the complex interactions within biological systems (Kristensen & Larsen, 1974).
Impact on Ion Transport and Protein Synthesis
Research has shown that azetidine-2-carboxylic acid can significantly impact ion transport and protein synthesis in plants. For example, it has been used as an analog of proline to investigate the relationship between protein synthesis and ion transport in barley roots, revealing its potential to inhibit ion release to the xylem and uptake to the root (Pitman et al., 1977).
Toxicological and Teratogenic Effects
The presence of azetidine-2-carboxylic acid in the food chain, particularly in sugar beets and table beets, has raised concerns due to its toxic effects and potential to cause congenital malformations when misincorporated into proteins in place of proline. This highlights the importance of understanding the roles and risks of such compounds in agriculture and food safety (Rubenstein et al., 2009).
Synthesis and Medicinal Chemistry Applications
The synthesis of azetidine-2-carboxylic acid and its derivatives plays a crucial role in medicinal chemistry. For instance, the development of efficient synthetic routes to enantiomerically pure forms of azetidine-2-carboxylic acid has facilitated its use in the synthesis of novel pharmaceutical compounds and the exploration of its biological activities (Futamura et al., 2005).
Safety and Hazards
The safety data sheet for a related compound, 1-Boc-azetidine-3-carboxylic acid, suggests that it should be handled with personal protective equipment and is not suitable for food, drug, pesticide, or biocidal product use . It is recommended to handle 1-(2,2-Dimethylpropyl)azetidine-3-carboxylic acid with similar precautions until specific safety data is available.
Orientations Futures
Azetidines are seeing remarkable advances in their chemistry and reactivity . They are being used as motifs in drug discovery, polymerization, and chiral templates . It is expected that 1-(2,2-Dimethylpropyl)azetidine-3-carboxylic acid, being a derivative of azetidine, will also see similar applications and advancements in the future.
Propriétés
IUPAC Name |
1-(2,2-dimethylpropyl)azetidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-9(2,3)6-10-4-7(5-10)8(11)12/h7H,4-6H2,1-3H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQNVXTHIRYCNSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN1CC(C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Amino-2,2,4-trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3033600.png)
![5-(5,6-Dimethoxy-1H-benzo[d]imidazol-2-yl)-2-methylaniline](/img/structure/B3033603.png)



![2-Ethoxy-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)benzaldehyde](/img/structure/B3033613.png)
![[5-(4-aminophenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B3033614.png)
![2-[5-(3-aminophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B3033615.png)

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(ethylcarbamoyl)amino]benzamide](/img/structure/B3033619.png)
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(pyridin-3-yl)benzamide](/img/structure/B3033620.png)
![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(pyridin-3-yl)pyrimidine](/img/structure/B3033621.png)
![7-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3033622.png)
![1-(4-Chlorophenyl)-4-{3-[5-(trifluoromethyl)pyridin-2-yl]benzoyl}piperazine](/img/structure/B3033623.png)